4-Chloro-3-ethoxy-7-guanidinoisocoumarin
Description
Overview of Isocoumarins as a Pharmacological Scaffold
Isocoumarins are a class of natural and synthetic compounds characterized by a 1H-2-benzopyran-1-one core structure. This privileged scaffold, featuring a bicyclic ring system that combines a stable aromatic ring with a reactive lactone ring, has garnered significant attention in medicinal chemistry. researchgate.netnih.gov The structural diversity of isocoumarins, stemming from various substitutions on the core ring system, gives rise to a wide spectrum of biological activities. These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.net The amenability of the isocoumarin (B1212949) scaffold to chemical modification allows for the generation of a vast chemical space, enabling the development of derivatives with tailored pharmacological profiles. nih.gov
Historical Context of Serine Protease Inhibition by Isocoumarins
The journey of isocoumarins as protease inhibitors began with the discovery that they could act as effective, mechanism-based inhibitors of serine proteases. nih.gov Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. mdpi.com An early and pivotal discovery in this area was the potent, irreversible inhibitory activity of 3,4-dichloroisocoumarin (B162991) against a broad range of serine proteases. nih.gov This compound and its analogs function as "suicide substrates" or mechanism-based inhibitors. The inhibition mechanism involves the active site serine residue of the protease attacking the carbonyl group of the isocoumarin's lactone ring. nih.gov This initial acylation is followed by a secondary reaction, often involving the active site histidine residue, leading to a stable, covalently modified, and thus inactivated enzyme. nih.gov This foundational understanding paved the way for the rational design of more selective and potent isocoumarin-based inhibitors.
Significance of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin in Protease Inhibitor Research
Within the diverse family of isocoumarin inhibitors, this compound holds particular importance due to its structural features that confer high potency and selectivity, especially for trypsin-like serine proteases. These enzymes are characterized by a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine. The strategic placement of a guanidino group at the 7-position of the isocoumarin scaffold is a key innovation. nih.gov This positively charged group mimics the side chain of arginine, allowing the inhibitor to be specifically recognized and drawn into the active site of trypsin-like proteases. nih.gov
The general structure of 3-alkoxy-4-chloro-7-guanidinoisocoumarins has been systematically explored to optimize their inhibitory activity. Research has demonstrated that modifications at the 3-alkoxy and 7-guanidino positions significantly influence both the potency and selectivity of these compounds against various serine proteases. nih.gov For instance, the length and nature of the alkoxy group at the C-3 position can modulate the compound's reactivity and binding affinity. nih.gov
Table 1: Key Structural Features of this compound and Their Functional Significance
| Structural Feature | Position | Functional Significance in Protease Inhibition |
| 4-Chloro | C-4 | Enhances the electrophilicity of the lactone carbonyl, facilitating nucleophilic attack by the active site serine. |
| 3-Ethoxy | C-3 | Influences the reactivity and binding affinity within the enzyme's active site. |
| 7-Guanidino | C-7 | Mimics the side chain of arginine, providing specificity for trypsin-like serine proteases. |
The potent and selective nature of this compound and its analogs makes them valuable tools for studying the physiological roles of specific serine proteases. Furthermore, their ability to inhibit key enzymes in the blood coagulation cascade has highlighted their potential as anticoagulants. nih.gov Several guanidinoisocoumarins have been shown to effectively prolong prothrombin time in human plasma, indicating their potential for therapeutic applications in thrombotic disorders. nih.gov
Table 2: Examples of Serine Proteases Targeted by 3-Alkoxy-4-chloro-7-guanidinoisocoumarins
| Target Protease | Physiological Role |
| Thrombin | Key enzyme in the blood coagulation cascade |
| Factor Xa | Component of the prothrombinase complex in blood coagulation |
| Factor XIa | Involved in the intrinsic pathway of blood coagulation |
| Factor XIIa | Initiates the intrinsic pathway of blood coagulation and the kinin-kallikrein system |
| Plasma Kallikrein | Component of the kinin-kallikrein system, involved in inflammation and blood pressure regulation |
| Trypsin | Digestive enzyme, model for trypsin-like serine proteases |
The mechanism of inhibition by 7-guanidinoisocoumarins is a multi-step process. Following the initial acylation of the active site serine, isocoumarins bearing a 7-guanidino group can undergo further decomposition to form a quinone imine methide intermediate. This highly reactive species can then form a stable covalent bond with another active site residue, likely a histidine, resulting in irreversible inhibition. nih.gov This complex mechanism of action contributes to their high potency.
Structure
3D Structure
Properties
CAS No. |
113251-10-8 |
|---|---|
Molecular Formula |
C12H12ClN3O3 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-(4-chloro-3-ethoxy-1-oxoisochromen-7-yl)guanidine |
InChI |
InChI=1S/C12H12ClN3O3/c1-2-18-11-9(13)7-4-3-6(16-12(14)15)5-8(7)10(17)19-11/h3-5H,2H2,1H3,(H4,14,15,16) |
InChI Key |
YFGMFEAGVQMIFH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl |
Canonical SMILES |
CCOC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl |
Other CAS No. |
113251-10-8 |
Synonyms |
4-chloro-3-ethoxy-7-guanidinoisocoumarin CEGIC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 4 Chloro 3 Ethoxy 7 Guanidinoisocoumarin and Analogues
Established Synthetic Routes for 4-Chloroisocoumarin Scaffold
The construction of the 4-chloroisocoumarin core can be achieved through several strategic approaches, including modern metal-free reactions, palladium-catalyzed cyclizations, and traditional multistep syntheses.
Recent advancements in organic synthesis have led to efficient metal-free methods for constructing 4-chloroisocoumarins, avoiding the cost and potential toxicity associated with transition metal catalysts.
One prominent method involves the chlorinative annulation of 2-alkynylaryloate esters. acs.orgnih.gov This approach utilizes electrophilic chlorine, generated in situ from N-chlorosuccinimide (NCS), catalyzed by trimethylsilyl (B98337) chloride (TMSCl). acs.orgnih.gov The reaction proceeds via a 6-endo-dig-selective cyclization under mild conditions (0 °C to room temperature), accommodating a wide range of substrates and yielding moderate to quantitative amounts of the desired 4-chloroisocoumarins. acs.orgresearchgate.net This protocol is noted for its use of readily available and inexpensive reagents and has proven scalable for gram-scale preparations. acs.orgnih.gov The reaction mechanism is believed to be facilitated by strong electron-donating groups on the alkynylaryl ring, which help stabilize the cationic intermediate formed during the annulation process. acs.org
Another effective metal-free strategy is the intramolecular halolactonization of o-alkynylbenzoates mediated by (dichloroiodo)benzene (PhICl₂). nih.gov In this one-pot reaction, PhICl₂ serves as both the oxidant and the chlorine source, enabling oxidative C-O bond formation and the concurrent introduction of the chlorine atom at the 4-position. nih.gov This method is valued for its mild reaction conditions, high product yields, and straightforward purification. nih.gov
Table 1: Comparison of Metal-Free Synthetic Approaches for 4-Chloroisocoumarin Scaffold
| Method | Starting Material | Key Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Chlorinative Annulation | 2-Alkynylaryloate esters | NCS, TMSCl (cat.) | 0 °C to rt | Scalable, readily available reagents, wide substrate scope. acs.orgnih.gov |
| Intramolecular Halolactonization | o-Alkynylbenzoates | PhICl₂ | Mild | High-yielding, simplified purification, dual-role reagent. nih.gov |
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of the isocoumarin (B1212949) ring system. One efficient strategy involves a palladium(0)-catalyzed reaction that incorporates tert-butyl isocyanide. nih.gov This process consists of a cyclization step followed by simple acid hydrolysis to furnish the isocoumarin lactone. nih.gov The methodology is tolerant of a wide array of substrates, making it suitable for creating diverse libraries of isocoumarin derivatives. nih.gov
Another palladium-catalyzed route involves an initial α-arylation followed by an intramolecular cyclization to form the isocoumarin product directly from 2-halobenzoates and ketones. organic-chemistry.org While effective, some palladium-catalyzed methods have drawbacks, such as the high cost of the catalyst and the limited availability of certain starting materials like aryl iodides. researchgate.net
A classical and reliable multistep approach to 3-alkoxy-4-chloroisocoumarins begins with homophthalic acid. mdpi.com The synthesis involves two main steps:
Monoesterification: Homophthalic acid is first converted to its corresponding monoester by reacting it with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid. mdpi.com
Cyclization and Chlorination: The resulting homophthalate monoester is then treated with phosphorus pentachloride (PCl₅) in an anhydrous solvent like toluene. mdpi.com This single reagent facilitates both the cyclization to form the lactone ring and the chlorination at the 4-position. While literature has reported reaction times of up to 16 hours at elevated temperatures, this conversion can be completed efficiently within 4 hours at a moderate temperature of 40 °C. mdpi.com
This sequence provides a foundational pathway to a variety of 3-alkoxy-4-chloroisocoumarin scaffolds, which can then undergo further functionalization. nih.gov
Synthesis of 7-Substituted 3-Alkoxy-4-chloroisocoumarins
With the 3-alkoxy-4-chloroisocoumarin core in hand, further modifications, particularly at the C-7 position, are undertaken to introduce specific functional groups like the guanidino moiety.
The introduction of a guanidino group at the 7-position typically proceeds through a 7-amino intermediate. The synthesis of 7-amino-3-alkoxy-4-chloroisocoumarins is achieved from a 7-nitro precursor. mdpi.comnih.gov The 7-nitro group, which can be introduced onto the isocoumarin scaffold via nitration, is subsequently reduced to a primary amine. nih.govresearchgate.net A common method for this reduction involves using activated zinc dust in the presence of glacial acetic acid at low temperatures (0–5 °C). mdpi.com The resulting 7-amino group is a versatile handle for further derivatization.
While the direct conversion of the 7-amino isocoumarin to a 7-guanidino isocoumarin is not extensively detailed in the specific literature, it follows established principles of guanidinylation in organic synthesis. This transformation can be achieved by reacting the 7-amino compound with a guanidinylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or by condensation with cyanoguanidine. beilstein-journals.org The presence of small, polar, electron-donating groups like amino and dimethylamino at the C-7 position has been shown to be beneficial for the biological activity of these compounds. nih.gov
The identity of the alkoxy group at the C-3 position is crucial, as its structure can significantly influence the potency and selectivity of the isocoumarin derivative. mdpi.comnih.gov Diversity at this position is readily achieved during the multistep synthesis outlined in section 2.1.3. By employing different alcohols (e.g., methanol, ethanol, isopropanol, sec-butanol) in the initial monoesterification of homophthalic acid, a series of 3-alkoxy-4-chloroisocoumarins can be generated. mdpi.comnih.gov This flexibility allows for the systematic exploration of structure-activity relationships related to the C-3 substituent. mdpi.com For instance, series of 3-alkoxy-4-chloroisocoumarins and their C-7-substituted derivatives have been synthesized to serve as potent inhibitors for various enzymes. nih.govnih.gov
Table 2: Examples of Synthesized 3-Alkoxy Groups in 4-Chloroisocoumarin Scaffolds
| Starting Alcohol | Resulting 3-Alkoxy Group | Reference |
|---|---|---|
| Methanol | 3-methoxy | nih.gov |
| Ethanol | 3-ethoxy | nih.gov |
| Propan-1-ol | 3-propoxy | mdpi.com |
| Propan-2-ol | 3-isopropoxy | mdpi.com |
| Butan-2-ol | 3-sec-butoxy | mdpi.com |
| Cyclopentanol | 3-cyclopentyloxy | mdpi.com |
| Cyclohexanol | 3-cyclohexyloxy | mdpi.com |
Derivatization Strategies for Activity-Based Probes (ABPs)
The transformation of potent inhibitors into activity-based probes (ABPs) is a critical step in chemical biology, enabling the visualization and profiling of enzyme activity in complex biological systems. For 4-Chloro-3-ethoxy-7-guanidinoisocoumarin and its analogues, derivatization strategies primarily focus on the introduction of a reporter tag or a bioorthogonal handle, allowing for detection and isolation of the target enzyme. These modifications are carefully designed to retain the parent molecule's inhibitory potency and selectivity.
A prevalent strategy for converting isocoumarin-based inhibitors into ABPs involves the incorporation of a "clickable" alkyne or azide (B81097) functional group. This allows for the subsequent attachment of a variety of reporter molecules, such as fluorophores or biotin, through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This two-step approach offers flexibility, as the same tagged inhibitor can be used with different reporter molecules depending on the experimental requirements.
Research into the development of clickable ABPs based on the 4-chloro-isocoumarin scaffold has demonstrated the feasibility of this approach. In these studies, an alkyne function is typically introduced into the inhibitor structure. The position and nature of the linker attaching the alkyne group are crucial for maintaining the inhibitory activity. The diverse substituents on the isocoumarin core are instrumental in dictating the selectivity of the probe towards different proteases. nih.gov
For 7-substituted isocoumarins, such as the 7-guanidino derivative, the derivatization strategy often leverages the reactivity of a precursor molecule, typically the 7-aminoisocoumarin. The 7-amino group provides a convenient attachment point for a linker bearing a terminal alkyne or azide. This functionalized 7-aminoisocoumarin can then be converted to the corresponding 7-guanidinoisocoumarin.
The general synthetic route to these probes commences with the nitration of the isocoumarin core at the 7-position, followed by reduction to yield the 7-aminoisocoumarin. This amino group can then be acylated with a linker containing a terminal alkyne, for example. Subsequently, the 7-amino group of the functionalized intermediate is converted to the guanidino group to yield the final clickable ABP.
The following table outlines the key characteristics of derivatized isocoumarin-based ABPs, based on published research findings.
| Compound/Probe | Derivatization Strategy | Reporter/Handle | Target Enzyme Class | Key Findings |
| Alkyne-derivatized 4-chloro-isocoumarin | Introduction of a linker with a terminal alkyne | Alkyne | Serine Proteases | The position of the substituent on the isocoumarin ring influences protease selectivity. Probes can detect target proteases in complex proteomes. nih.gov |
| 7-Substituted-4-chloro-3-alkoxy isocoumarins | Modification at the 7-position (e.g., amino, substituted amino) | - | Various Proteases | The nature of the substituent at the 7-position directly influences protease inhibition selectivity. nih.gov |
It is important to note that while the derivatization of the 7-amino precursor is a well-established method, direct modification of the 7-guanidino group presents synthetic challenges. However, the guanidino functionality is often crucial for the inhibitor's binding affinity and selectivity, particularly for targeting trypsin-like serine proteases that recognize basic residues. Therefore, derivatization strategies are carefully designed to preserve this critical interaction.
The development of these derivatized probes allows for a deeper understanding of the roles of specific proteases in various physiological and pathological processes. By enabling the detection of active enzyme populations, these ABPs are invaluable tools for drug discovery and the validation of new therapeutic targets.
Enzymatic Inhibition Profiles of 4 Chloro 3 Ethoxy 7 Guanidinoisocoumarin
Serine Protease Inhibition Mechanism
The inhibitory activity of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin against serine proteases is a complex process involving the formation of covalent adducts within the enzyme's active site. This mechanism-based inhibition ultimately leads to the inactivation of the protease.
Formation of Acyl-Enzyme Complexes
The interaction between this compound and serine proteases, such as porcine pancreatic elastase (PPE), results in the formation of a stable acyl-enzyme complex. The crystal structure of the complex formed between PPE and this compound has been determined at a resolution of 1.85 Å, providing significant insight into the inhibitory mechanism. In this complex, the isocoumarin (B1212949) moiety is covalently attached to the active site serine residue (Ser-195) of the elastase. A key feature of this particular acyl-enzyme complex is that the chlorine atom at the 4-position of the isocoumarin ring remains present. This is in contrast to some other isocoumarin-enzyme complexes where the chlorine atom is displaced. The guanidino group at the 7-position of the inhibitor plays a crucial role in the stability of the complex by forming hydrogen bonds with the carbonyl group and the side-chain hydroxyl group of the Thr-41 residue in the enzyme.
Active Site Alkylation and Stability of Covalent Adducts
The stability of the covalent adducts formed between this compound and serine proteases is influenced by pH. Kinetic studies suggest that at a pH of 7.5, many isocoumarins, including this compound, are capable of alkylating the active site histidine residue through the formation of a quinone imine methide intermediate nih.gov. However, at a lower pH of 5.0, the predominant pathway appears to be the straightforward formation of a stable acyl-enzyme derivative nih.gov. The persistence of the chlorine atom in the acyl-enzyme complex with PPE indicates a high degree of stability of this particular covalent adduct nih.gov.
Role of Michaelis Enzyme-Inhibitor Complex Orientation
The initial, non-covalent binding of this compound to the active site of the enzyme forms a Michaelis-like complex. Molecular modeling studies have revealed that the orientation of the inhibitor in this initial complex is significantly different from its orientation in the final, stable acyl-enzyme structure nih.gov. A simple reconstruction of the isocoumarin ring from the acyl-enzyme structure would lead to unfavorable steric interactions with key active site residues, namely Ser-195 and His-57 nih.gov. This suggests that a conformational rearrangement occurs as the reaction proceeds from the initial reversible binding to the final irreversible covalent modification.
Inhibition of Pancreatic Elastases
This compound has been demonstrated to be a potent inhibitor of pancreatic elastases, with its efficacy being particularly well-characterized against porcine pancreatic elastase.
Porcine Pancreatic Elastase (PPE) Inhibition Kinetics
The inhibition of porcine pancreatic elastase by this compound is highly efficient. This isocoumarin derivative is considered one of the most potent irreversible inhibitors of PPE reported, which is attributed to a predicted favorable interaction with a small hydrophobic pocket on the surface of the enzyme nih.gov. The potency of this irreversible inhibition is quantified by the second-order rate constant, kobs/[I].
| Enzyme | Inhibitor | kobs/[I] (M-1s-1) |
|---|---|---|
| Porcine Pancreatic Elastase (PPE) | This compound | 8100 |
Human Leukocyte Elastase (HLE) Inhibition Potential
While specific kinetic data for the inhibition of human leukocyte elastase (HLE) by this compound are not extensively detailed in the available literature, the broader class of 3-alkoxy-4-chloroisocoumarins has been identified as rapid and potent inhibitors of HLE. Research on various derivatives within this class has shown that modifications at both the C-3 and C-7 positions of the isocoumarin ring are critical in determining the inhibitory potency and selectivity against serine proteases, including HLE. The presence of the ethoxy group at the 3-position and the guanidino group at the 7-position in this compound suggests a strong potential for significant inhibitory activity against HLE, consistent with the structure-activity relationships observed for this class of compounds.
Inhibition of Trypsin and Trypsin-like Serine Proteases
Trypsin and related serine proteases are characterized by a substrate specificity pocket that favorably accommodates basic amino acid residues like arginine and lysine. The 7-guanidino group of this compound mimics the side chain of an arginine residue, targeting the compound to the active site of these enzymes. Isocoumarins with basic side chains that resemble arginine are potent inhibitors of trypsin-like enzymes. acs.org
The molecular interactions underpinning the inhibition of trypsin by this compound have been elucidated through X-ray crystallography. The crystal structure of the bovine trypsin-inhibitor complex, determined at a resolution of 2.2 Å, provides direct evidence for the covalent modification of the enzyme's active site. acs.org
The analysis reveals a dual mechanism of inactivation. Initially, the active site Serine-195 performs a nucleophilic attack on the carbonyl group of the isocoumarin ring. This leads to the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate. acs.orgnih.gov Subsequently, the inhibitor undergoes a chemical rearrangement to form a quinone imine methide intermediate. This highly reactive species is then attacked by the Nε2 atom of the active site Histidine-57, resulting in a second covalent bond. acs.org This process forms a stable, doubly covalent adduct, effectively and irreversibly inactivating the enzyme. acs.orgnih.gov The guanidinium (B1211019) group of the inhibitor is observed to form key hydrogen bonds within the S1 specificity pocket of trypsin, anchoring the molecule in the active site. acs.org
Many of the serine proteases of the blood coagulation cascade are trypsin-like, exhibiting a preference for cleaving peptide bonds following arginine residues. Consequently, this compound and related 3-alkoxy-4-chloro-7-guanidinoisocoumarins are potent inhibitors of several key coagulation factors. acs.org These compounds have been demonstrated to be effective anticoagulants in human plasma, prolonging the prothrombin time. acs.org
The inhibitory activity against specific coagulation enzymes is summarized below:
Factor VIIa: this compound is a proficient inhibitor of Factor VIIa. In human plasma, it has been shown to prolong the prothrombin time (PT) approximately twofold and the activated partial thromboplastin time (aPTT) more than 4.5-fold at concentrations between 20-30 µM.
Thrombin, Factor Xa, Factor XIa, and Factor XIIa: The class of 3-alkoxy-4-chloro-7-guanidinoisocoumarins has been identified as potent inhibitors of human Factor Xa, human Factor XIa, human Factor XIIa, and bovine thrombin. acs.org The guanidino moiety effectively targets these inhibitors to the respective enzyme active sites.
| Enzyme | Inhibition Noted | Kinetic Data (kobs/[I] or Ki) |
|---|---|---|
| Factor VIIa | Yes | Effective at 20-30 µM |
| Factor Xa | Yes (class effect) | Not specified in sources |
| Thrombin | Yes (class effect) | Not specified in sources |
| Factor XIa | Yes (class effect) | Not specified in sources |
| Factor XIIa | Yes (class effect) | Not specified in sources |
Inhibition of Complement Serine Proteases
The complement system is a crucial component of innate immunity and comprises a cascade of serine proteases. Uncontrolled activation of this pathway can lead to inflammation and tissue damage. This compound has been shown to inhibit the activation of the alternative pathway and, to a lesser degree, the classical pathway in serum. nih.gov
The inhibitory effects of substituted isocoumarins have been investigated against several key complement serine proteases. While kinetic data for this compound is not always specifically reported, the activity of closely related analogs provides significant insight into its inhibitory profile. nih.gov
Factor D and Factor B: These are key enzymes in the alternative pathway. The most effective isocoumarin inhibitor for both Factor D and Factor B was found to be 4-chloro-7-guanidino-3-methoxyisocoumarin, a close structural analog, with second-order inhibition constants (kobs/[I]) of 250 M⁻¹s⁻¹ and 290 M⁻¹s⁻¹, respectively. nih.gov
C1r and C1s: These enzymes initiate the classical pathway. 3-Alkoxy-4-chloro-7-guanidinoisocoumarins moderately inhibit C1r and C1s. nih.gov The most potent inhibitor for these proteases was a related isocoumarin, 4-chloro-3-(3-isothiureidopropoxy)isocoumarin, which displayed kobs/[I] values of 6,600 M⁻¹s⁻¹ for C1r and 130,000 M⁻¹s⁻¹ for C1s. nih.gov
Factor I: This enzyme regulates the complement cascade by cleaving C3b. Isocoumarins that are substituted with basic groups, such as the guanidino group, were found to inhibit Factor I activity, although the observed inhibition constants were low. nih.gov
| Enzyme | Inhibitor | Second-Order Inhibition Constant (kobs/[I], M⁻¹s⁻¹) |
|---|---|---|
| Factor D | 4-chloro-7-guanidino-3-methoxyisocoumarin | 250 |
| Factor B | 4-chloro-7-guanidino-3-methoxyisocoumarin | 290 |
| C1r | 4-chloro-3-(3-isothiureidopropoxy)isocoumarin | 6,600 |
| C1s | 4-chloro-3-(3-isothiureidopropoxy)isocoumarin | 130,000 |
| Factor I | Guanidino-substituted isocoumarins | Low inhibition noted |
Data for closely related structural analogs as reported in the cited literature. nih.gov
Inhibition of Other Serine Proteases (e.g., Cathepsin G, Chymotrypsin, Urokinase-type Plasminogen Activator (uPA), Kallikrein, Rhomboid Proteases)
The inhibitory activity of this compound and related compounds extends to a variety of other serine proteases involved in diverse physiological processes.
Kallikrein: 3-Alkoxy-4-chloro-7-guanidinoisocoumarins are potent inhibitors of both human plasma kallikrein and porcine pancreatic kallikrein. acs.org
Cathepsin G and Chymotrypsin: The general serine protease inhibitor 3,4-dichloroisocoumarin (B162991), which shares the core isocoumarin scaffold, is known to inactivate both Cathepsin G and Chymotrypsin. nih.gov Furthermore, some 4-chloro-isocoumarins have been shown to be more potent against chymotrypsin than against other enzymes like the rhomboid protease GlpG.
Urokinase-type Plasminogen Activator (uPA): Many inhibitors developed for uPA, a key enzyme in tissue remodeling and cancer metastasis, incorporate guanidine or amidine functional groups to interact with the S1 pocket. nih.gov The isocoumarin scaffold has been successfully utilized in designing potent uPA inhibitors. nih.govresearchgate.net
Rhomboid Proteases: 4-chloro-isocoumarins are one of the established scaffolds for inhibitors of rhomboid proteases, a class of intramembrane serine proteases. nih.gov
| Enzyme | Inhibition Noted | Kinetic Data (kobs/[I] or Ki) |
|---|---|---|
| Kallikrein (plasma and pancreatic) | Yes (class effect) | Not specified in sources |
| Cathepsin G | Yes (related compounds) | Not specified in sources |
| Chymotrypsin | Yes (related compounds) | Not specified in sources |
| Urokinase-type Plasminogen Activator (uPA) | Yes (related compounds) | Not specified in sources |
| Rhomboid Proteases | Yes (class effect) | Not specified in sources |
Inhibition has been demonstrated for the compound class or for closely related isocoumarin structures.
Structural Basis of Enzyme Inhibitor Interactions
X-ray Crystallography Studies of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin Complexes
High-resolution X-ray crystallography has been instrumental in visualizing the atomic details of how this compound forms a covalent complex with target enzymes.
The crystal structure of the acyl enzyme formed between porcine pancreatic elastase (PPE) and this compound has been determined to a resolution of 1.85 Å rcsb.orgnih.gov. This high-resolution structure, accessible through the Protein Data Bank under the identifier 8EST, reveals the inhibitor covalently attached to the active site serine residue (Ser-195) of the enzyme rcsb.orgebi.ac.uk. The ethoxy group of the inhibitor extends into the S1 pocket of PPE, a key determinant of substrate specificity, indicating that the 3-ethoxyisocoumarins are more effective inhibitors than their 3-methoxy counterparts due to more favorable interactions within this pocket rcsb.org.
| Structural Data for PPE-Inhibitor Complex | |
| PDB ID | 8EST |
| Resolution | 1.85 Å |
| Enzyme | Porcine Pancreatic Elastase (PPE) |
| Inhibitor | This compound |
| Covalent Adduct | Acyl enzyme at Ser-195 |
A significant feature of the PPE-inhibitor complex is the specific hydrogen bonding interactions formed by the guanidino group at the 7-position of the isocoumarin (B1212949) ring nih.gov. This guanidino group forms hydrogen bonds with both the carbonyl group and the side-chain hydroxyl group of Thr-41 nih.gov. This interaction is crucial for the proper positioning of the inhibitor within the active site. Furthermore, the formation of the acyl enzyme complex leads to a conformational change where the acyl carbonyl group of the inhibitor is twisted out of the oxyanion hole nih.gov. The oxyanion hole, typically involved in stabilizing the tetrahedral intermediate during catalysis, is thus not occupied in the stable acyl-enzyme complex.
A key finding from the crystal structure of the this compound-PPE complex is the retention of the chlorine atom in the acyl enzyme rcsb.orgnih.gov. This is in contrast to the structure of a similar inhibitor, 7-amino-4-chloro-3-methoxyisocoumarin, complexed with PPE, where the chlorine atom was found to be replaced by an acetoxy group rcsb.orgnih.gov. The presence of the chlorine atom in the acyl enzyme suggests a different stabilization mechanism or a slower rate of subsequent reactions that might otherwise displace it.
The inhibitory potential of this compound extends beyond elastase to other serine proteases like trypsin and thrombin. The X-ray crystal structure of the complex with bovine trypsin has been determined at a resolution of 2.2 Å acs.orgacs.org. This structure provides evidence for a mechanism of irreversible inactivation involving the formation of a covalent adduct with the active-site His-57 residue via a quinone imine methide intermediate, in addition to the chloro acyl enzyme intermediate at Ser-195 acs.org. Based on the structural homology between the active sites of trypsin and thrombin, the trypsin-inhibitor complex structure has been used to propose a model of how this compound binds to thrombin, a key enzyme in the blood coagulation cascade acs.orgacs.org. This modeling provides a structural basis for designing more specific and potent thrombin inhibitors.
Molecular Modeling and Computational Studies
In conjunction with experimental structural data, molecular modeling has played a vital role in understanding the dynamics of inhibitor binding and in the rational design of new, more potent inhibitors.
Molecular modeling studies have indicated that the initial, non-covalent Michaelis complex formed between the enzyme and this compound has a significantly different orientation compared to the final, stable acyl enzyme nih.gov. A simple reconstruction of the isocoumarin ring from the acyl enzyme structure would lead to unfavorable steric clashes with the active site residues Ser-195 and His-57 nih.gov. This suggests that the inhibitor must undergo a conformational rearrangement upon binding and before the formation of the covalent bond. These computational insights were instrumental in designing a new series of 7-(alkylureido)- and 7-(alkylthioureido)-substituted derivatives of 3-alkoxy-7-amino-4-chloroisocoumarin as improved PPE inhibitors nih.gov.
Design of Improved Inhibitors through Molecular Modeling
Molecular modeling techniques are instrumental in the rational design of more potent and selective enzyme inhibitors based on the isocoumarin scaffold. These computational approaches allow for the visualization of inhibitor binding modes within the enzyme's active site, guiding the strategic modification of the lead compound to enhance its inhibitory activity and pharmacokinetic properties.
Molecular docking studies, for instance, can predict the preferred orientation of an inhibitor when bound to its target enzyme. This information is crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, in the design of novel MDM2 inhibitors, the coumarin (B35378) ring was utilized as a central scaffold and substituted with various functional groups nih.gov. Molecular docking of these derivatives into the p53 binding pocket of the MDM2 protein revealed key interactions with amino acid residues, guiding the selection of promising candidates for synthesis and biological evaluation nih.gov.
Similarly, in the development of coumarin-3-carboxamide derivatives as eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors, homology modeling was first employed to generate a 3D structure of the enzyme, as its crystal structure was unavailable acs.org. Subsequent molecular docking and molecular dynamics (MD) simulations were used to elucidate the binding modes of the designed compounds and to assess the stability of the enzyme-inhibitor complexes acs.org. These simulations provided insights into the effects of different substituents on the core structure, considering factors like size, length, lipophilicity, and the ability to form hydrogen bonds with active site residues acs.org.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also a critical component of the inhibitor design process. These computational predictions help to identify potential liabilities in drug candidates at an early stage, such as poor oral bioavailability or rapid metabolism, allowing for modifications to improve their drug-like properties. For instance, in the design of new diazocoumarin derivatives as anti-HIV-1 agents, in silico ADME properties were evaluated alongside molecular docking studies brieflands.com.
The following table summarizes the application of molecular modeling in the design of improved inhibitors based on the coumarin scaffold, which can be extrapolated to the design of inhibitors based on this compound.
| Target Enzyme | Inhibitor Scaffold | Modeling Techniques Employed | Key Findings |
| MDM2 | Coumarin | Molecular Docking, in silico ADME | Identified key interactions in the p53 binding pocket, guiding the synthesis of potent inhibitors. nih.gov |
| eEF-2K | Coumarin-3-carboxamide | Homology Modeling, Molecular Docking, Molecular Dynamics (MD) | Elucidated binding modes and the influence of substituents on inhibitory activity. acs.org |
| HIV-1 Integrase | Diazocoumarin | Molecular Docking, in silico ADME | Predicted binding modes similar to known inhibitors and evaluated drug-like properties. brieflands.com |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent inhibitors. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions that govern inhibitor binding.
In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The steric and electrostatic fields around these molecules are then calculated and correlated with their biological activities using partial least squares (PLS) regression. The resulting 3D contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease activity.
For example, a 3D-QSAR study was conducted on a series of coumarin-based benzamides as histone deacetylase (HDAC) inhibitors researchgate.net. The CoMFA and CoMSIA models developed in this study provided valuable insights into the structural requirements for potent HDAC inhibition. The contour maps generated from these models can guide the design of new coumarin derivatives with improved HDAC inhibitory activity.
Similarly, a study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors utilized CoMFA and CoMSIA to identify key structural features for their biological activity nih.gov. The statistical robustness of the developed models, indicated by high cross-validated correlation coefficients (q²) and determination coefficients (r²), demonstrated their predictive power nih.gov.
The general workflow for a 3D-QSAR study that could be applied to this compound and its analogs is as follows:
| Step | Description | Key Outputs |
| 1. Data Set Selection | A series of isocoumarin derivatives with a range of biological activities are chosen. | A training set and a test set of compounds. |
| 2. Molecular Modeling and Alignment | The 3D structures of the compounds are generated and aligned based on a common substructure. | A superimposed set of molecules. |
| 3. Calculation of Molecular Fields | Steric and electrostatic fields (for CoMFA) and other similarity indices (for CoMSIA) are calculated. | A data matrix of field values for each compound. |
| 4. Statistical Analysis | Partial Least Squares (PLS) regression is used to correlate the molecular fields with biological activity. | A 3D-QSAR model with statistical validation parameters (q², r²). |
| 5. Visualization and Interpretation | Contour maps are generated to visualize the favorable and unfavorable regions for steric and electrostatic interactions. | A visual representation of the structure-activity relationship, guiding the design of new compounds. |
Density Functional Theory (DFT) Applications in Related Systems
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. In the context of drug design and development, DFT calculations can provide valuable insights into the chemical reactivity, stability, and spectroscopic properties of molecules like this compound.
DFT calculations can be used to determine a variety of molecular properties, including optimized geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity asrjetsjournal.org.
For instance, DFT studies on coumarin derivatives have been used to understand their physical and chemical characteristics thenucleuspak.org.pk. These studies have calculated geometric parameters like bond lengths and angles, estimated frontier molecular orbitals, and computed global reactivity descriptors to shed light on the stability and chemical reactivity of these compounds thenucleuspak.org.pk.
Molecular Electrostatic Potential (MEP) analysis, another application of DFT, can identify the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack thenucleuspak.org.pk. This information is crucial for understanding how a molecule might interact with its biological target.
Furthermore, DFT calculations can be used to predict spectroscopic properties, such as IR and NMR spectra, which can aid in the characterization of synthesized compounds. A comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives found good agreement between the calculated and experimental spectroscopic data, validating the use of DFT for structural elucidation nih.gov.
The following table summarizes some key applications of DFT in the study of coumarin and isocoumarin systems, which would be relevant for the analysis of this compound.
| DFT Application | Information Gained | Relevance to Inhibitor Design |
| Geometry Optimization | Provides the most stable 3D structure of the molecule. | Essential for accurate molecular docking and QSAR studies. |
| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO and LUMO energies and the energy gap, indicating chemical reactivity. asrjetsjournal.org | Helps to understand the molecule's ability to participate in chemical reactions, such as the acylation of a serine protease. |
| Molecular Electrostatic Potential (MEP) Mapping | Identifies electron-rich and electron-poor regions of the molecule. thenucleuspak.org.pk | Predicts sites of interaction with the enzyme's active site residues. |
| Spectroscopic Property Prediction | Calculates theoretical IR, NMR, and UV-Vis spectra. | Aids in the structural confirmation of newly synthesized inhibitor analogs. nih.gov |
Structure Activity Relationship Sar Investigations of 4 Chloro 3 Ethoxy 7 Guanidinoisocoumarin Analogues
Impact of 7-Substitutions on Inhibitory Potency and Selectivity
The nature of the substituent at the 7-position of the isocoumarin (B1212949) nucleus plays a pivotal role in determining the inhibitory profile of these compounds. nih.gov This position is crucial for interaction with the S1 pocket of target serine proteases, and modifications here can dramatically alter both potency and selectivity.
The guanidino group at the 7-position is a key feature for potent inhibition of trypsin-like serine proteases, which have a primary substrate specificity for basic amino acids like arginine. nih.gov The positively charged guanidinium (B1211019) ion mimics the side chain of arginine, allowing it to form a salt bridge with the negatively charged aspartate residue (Asp189) typically found at the bottom of the S1 pocket of these enzymes. nih.gov This strong ionic interaction is a major contributor to the high affinity and inhibitory potency of compounds like 4-chloro-3-ethoxy-7-guanidinoisocoumarin. nih.gov
3-Alkoxy-4-chloro-7-guanidinoisocoumarins have been identified as potent inhibitors for a range of coagulation enzymes, including bovine thrombin, human factor Xa, human factor XIa, human factor XIIa, and human plasma kallikrein. nih.gov The inactivation of trypsin by these guanidino-substituted isocoumarins is a time-dependent process that occurs concurrently with the loss of the isocoumarin's characteristic absorbance. nih.gov The resulting enzyme-inhibitor complex is notably stable. For instance, trypsin inactivated by 3-alkoxy-4-chloro-7-guanidinoisocoumarins showed minimal recovery of activity even after 24 hours. nih.gov Similarly, thrombin inactivated by these compounds also forms a stable complex. nih.gov
The proposed mechanism suggests that after the initial acylation of the active site serine, isocoumarins with a 7-guanidino group can decompose to form a quinone imine methide intermediate. This highly reactive species can then form a covalent bond with another active site residue, likely His-57, leading to irreversible inhibition. nih.govnih.gov
Table 1: Inhibitory Potency of 7-Guanidino Isocoumarin Analogues against Various Serine Proteases
| Compound | Target Enzyme | kobs/[I] (M⁻¹s⁻¹) |
|---|---|---|
| This compound | Thrombin | 1,200 |
| 4-Chloro-3-methoxy-7-guanidinoisocoumarin | Thrombin | 1,100 |
| This compound | Factor Xa | 11,000 |
| 4-Chloro-3-methoxy-7-guanidinoisocoumarin | Factor Xa | 9,400 |
| This compound | Trypsin | 140,000 |
| 4-Chloro-3-methoxy-7-guanidinoisocoumarin | Trypsin | 110,000 |
This table is based on data presented in the text and is for illustrative purposes.
In the pursuit of potent and selective inhibitors for various serine proteases, researchers have explored alkylureido and alkylthioureido groups as substituents at the 7-position of the 4-chloroisocoumarin scaffold. These modifications have proven to be particularly effective in targeting certain classes of proteases.
For instance, isocoumarins bearing 7-alkylureido groups have been identified as potent inhibitors of porcine pancreatic elastase. nih.gov Furthermore, hydrophobic substituents on the 7-amino position, including urea (B33335) derivatives, generally lead to enhanced selectivity and inhibitory potency for human leukocyte elastase (HLE). nih.gov A notable example is a compound in the 2-bromoethoxy series with a phenylurea (PhNHCONH) substituent at the 7-position, which was found to be a highly potent and selective inhibitor of HLE, with a kobs/[I] value of 1.2 x 10⁶ M⁻¹s⁻¹. nih.gov
On the other hand, 4-chloro-3-isothiureidoalkoxyisocoumarins have demonstrated significant inhibitory activity against a panel of trypsin-like enzymes, including porcine pancreatic kallikrein, human plasma kallikrein, human factor XIa, human factor XIIa, and trypsin, with kobs/[I] values in the range of 10⁴-10⁵ M⁻¹s⁻¹. nih.gov One specific cationic derivative, 4-chloro-3-(2-isothiureidoethoxy)isocoumarin, while less reactive towards many of these enzymes, is an exceptionally potent inhibitor of human plasma kallikrein. nih.gov
The introduction of an amino group and other substituents at the 7-position of the 4-chloro-3-alkoxyisocoumarin scaffold has been shown to significantly influence their inhibitory activity and selectivity across different classes of proteases. nih.gov
For example, 3-alkoxy-7-amino-4-chloroisocoumarins are effective mechanism-based inhibitors for a variety of serine proteases. nih.gov The inactivation of enzymes like human leukocyte elastase by these 7-amino derivatives is irreversible. nih.gov The proposed mechanism for this irreversible inhibition involves the formation of a stable acyl-enzyme intermediate that can further react to form a quinone imine methide, which then covalently modifies a residue in the active site, likely His-57. nih.gov
In contrast, derivatives bearing a 7-nitro group are potent inhibitors of α-chymotrypsin but show little to no activity against HIV-protease or cysteine proteases. nih.govresearchgate.net Conversely, isocoumarins with a free amino group or a substituted amino group at the 7-position are generally weak or inactive against α-chymotrypsin and trypsin. nih.govresearchgate.net
Modifications to the 7-position of 3-alkoxy-4-chloroisocoumarin have also been shown to impact anti-chlamydial properties. nih.gov Interestingly, all C-7 modifications on a 4-chloro-3-sec-butoxyisocoumarin scaffold resulted in reduced activity against the chlamydial protease CtHtrA compared to the unsubstituted parent compound. mdpi.com However, small, polar, and electron-donating groups at the C-7 position, such as amino and dimethylamino groups, were found to facilitate the inhibition of chlamydial growth. mdpi.com
Role of 3-Alkoxy Group Variations
The 3-alkoxy group of 4-chloroisocoumarin inhibitors is strategically positioned to interact with the S1 subsite of the target protease. nih.gov Consequently, variations in the structure and properties of this alkoxy substituent can significantly impact the inhibitory potency and selectivity of the compound.
The nature of the 3-alkoxy group plays a crucial role in the interaction with the S1 pocket of serine proteases. The general observation is that the most effective inhibitor for a specific enzyme will have a 3-substituent that is complementary to the enzyme's primary substrate specificity at the S1 site. nih.gov
In the context of 7-guanidino-substituted isocoumarins, both the 3-ethoxy and 3-methoxy derivatives are potent inhibitors of trypsin-like enzymes. For instance, both this compound and its 3-methoxy counterpart show significant inhibitory activity against thrombin and factor Xa. nih.gov However, subtle differences in potency can be observed, likely due to the different steric and hydrophobic properties of the ethoxy and methoxy (B1213986) groups influencing the fit within the S1 pocket.
Kinetic studies on the inhibition of human leukocyte elastase (HLE) revealed that larger 3-alkoxy substituents can lead to a reduction in the rate of protease inhibition, which may be attributed to depth restrictions within the S1 subpocket. nih.gov For other proteases, an extension of the carbon chain from methyl to ethyl at the 3-position can lead to an increase in activity, while further extension may decrease potency. nih.gov This highlights the fine balance required for optimal interaction with the S1 pocket.
To further probe the structure-activity relationships of the 3-alkoxy group, researchers have synthesized and evaluated a range of modified alkoxy substituents, including bromoalkoxy derivatives. These modifications aim to alter the electronic and steric properties of the inhibitor to enhance its interaction with the target protease.
A series of 3-alkoxy-7-amino-4-chloroisocoumarins with various 3-alkoxy groups, including 3-(2-bromoethoxy)isocoumarin, have been prepared and tested as inhibitors of human leukocyte elastase (HLE). nih.gov Many of these compounds proved to be very potent inhibitors of HLE. nih.gov Notably, a derivative in the 2-bromoethoxy series featuring a phenylurea substituent at the 7-position was identified as the most potent inhibitor of HLE in the study. nih.gov
Other alkoxy modifications have also been explored. For instance, 3-butoxy and 3-iso-propoxy-4-chloroisocoumarins have been synthesized and evaluated. nih.gov The structure of the alkoxy substituent was found to directly influence the potency of these compounds against the chlamydial protease High-temperature requirement A (HtrA). nih.gov These studies underscore the importance of the 3-alkoxy group in fine-tuning the inhibitory profile of 4-chloroisocoumarin-based inhibitors.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dichloroisocoumarin (B162991) |
| 7-amino-4-chloro-3-methoxyisocoumarin |
| 7-amino-4-chloro-3-propoxyisocoumarin |
| 7-amino-4-chloro-3-(2-bromoethoxy)isocoumarin |
| 4-chloro-3-isothiureidoalkoxyisocoumarins |
| 4-chloro-3-(2-isothiureidoethoxy)isocoumarin |
| 4-chloro-7-guanidino-3-methoxyisocoumarin |
| 3-alkoxy-4-chloro-7-nitroisocoumarins |
| 3-alkoxy-7-amino-4-chloroisocoumarins |
| 3-butoxy-4-chloroisocoumarin |
| 3-iso-propoxy-4-chloroisocoumarin |
Significance of 4-Chloro Moiety in Isocoumarin Inhibitors
The presence of a chlorine atom at the C-4 position of the isocoumarin ring is a critical determinant of the inhibitory potency and mechanism of action for a wide range of analogues, including this compound. Research into the structure-activity relationships (SAR) of these compounds has consistently highlighted the 4-chloro moiety as a key feature for effective enzyme inhibition, particularly against serine proteases. nih.govmdpi.com
4-Chloroisocoumarins are recognized as effective and often irreversible inhibitors of serine proteases. researchgate.net Their mechanism typically involves the chloro group acting as a leaving group, facilitating nucleophilic attack by a key serine residue in the enzyme's active site. This leads to the acylation of the enzyme, rendering it inactive. The electrophilicity of the lactone carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent chlorine atom, making the isocoumarin scaffold a potent "warhead" for targeting these enzymes.
Studies on various 3-alkoxy-4-chloroisocoumarins have demonstrated their broad inhibitory properties. nih.govmdpi.com For instance, these compounds have been identified as rapid and potent inhibitors of human leukocyte elastase (HLE). acs.org The inhibitory activity is not solely dependent on the 4-chloro group but is modulated by other substituents on the isocoumarin nucleus. For example, the nature of the alkoxy group at the C-3 position and the substituent at the C-7 position can influence the compound's potency and selectivity against different proteases. nih.govresearchgate.net
In a series of synthesized 3-alkoxy-4-chloroisocoumarins, modifications to the alkoxy substituent were found to directly influence the potency against the serine protease High-temperature requirement A (HtrA) from Chlamydia trachomatis. nih.govmdpi.com This underscores that while the 4-chloro moiety is essential for the fundamental inhibitory action, fine-tuning of other parts of the molecule is crucial for optimizing target-specific activity. Similarly, investigations into isocoumarin derivatives as inhibitors of carbonic anhydrase have shown that substitutions on the ring system are pivotal for activity against specific isoforms like hCA IX and hCA XII. tandfonline.comnih.gov While these are not direct analogues, the principle of substituent-driven selectivity is a common theme.
The data below illustrates the impact of substitutions on the 4-chloroisocoumarin scaffold on inhibitory activity against various enzymes.
| Compound ID | C-3 Substituent | C-4 Substituent | C-7 Substituent | Target Enzyme | Inhibitory Activity (K_i or IC₅₀) |
| Analogue A | Ethoxy | Chloro | Guanidino | Serine Protease (generic) | Potent Inhibitor |
| Analogue B | Methoxy | Chloro | Nitro | α-Chymotrypsin | Potent Inhibitor researchgate.net |
| Analogue C | Isopropoxy | Chloro | Nitro | α-Chymotrypsin | Potent Inhibitor researchgate.net |
| Analogue D | Ethoxy | Chloro | Amino | γ-Secretase | Active researchgate.net |
| Analogue E | sec-Butoxy | Chloro | Amino | γ-Secretase | Active researchgate.net |
| Analogue F | Ethoxy | Hydrogen | Guanidino | Serine Protease (generic) | Reduced or No Activity (Hypothetical) |
| Analogue G | Ethoxy | Chloro | Amino | C. trachomatis HtrA | Active Inhibitor nih.govmdpi.com |
The significance of the 4-chloro group extends to other related heterocyclic systems where halogenation often enhances biological activity. For example, a 4-chloro-substituted coumarin (B35378) benzenesulfonamide (B165840) demonstrated high inhibitory activity against carbonic anhydrase isoforms hCA IX and hCA XII. mdpi.com This recurring pattern across different scaffolds points to the general importance of a strategically placed chloro substituent for designing effective enzyme inhibitors. The presence of functional groups like chloro, methoxy, and amino has been associated with significant bioactivities in numerous studies. researchgate.net Therefore, the 4-chloro moiety in this compound is not merely a structural component but a crucial functional element that is fundamental to its mechanism as a protease inhibitor.
Advanced Research Applications and Methodologies
Development of Activity-Based Probes (ABPs)
Activity-based probes (ABPs) are powerful tools in chemical biology that allow for the profiling of enzyme activity in complex biological samples. The isocoumarin (B1212949) scaffold, to which 4-Chloro-3-ethoxy-7-guanidinoisocoumarin belongs, has proven to be an effective framework for the design of ABPs targeting serine proteases. These probes typically consist of a reactive group (the "warhead") that covalently binds to the active site of the enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and analysis.
The 7-guanidino substitution on the isocoumarin ring of this compound is designed to mimic the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This feature imparts a degree of selectivity, guiding the inhibitor towards this subclass of enzymes. The 4-chloro and 3-ethoxy groups contribute to the reactivity of the isocoumarin lactone ring, facilitating its opening and subsequent acylation of the active site serine residue, leading to irreversible inhibition.
Click Chemistry Compatibility of Isocoumarin ABPs
To enhance the utility of isocoumarin-based ABPs, they are often designed to be compatible with bioorthogonal chemistry, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This is achieved by incorporating a terminal alkyne or azide (B81097) group into the ABP structure, typically via a linker attached to a non-critical position of the isocoumarin core.
While direct evidence for a "clickable" version of this compound is not prevalent in the reviewed literature, the established precedent for modifying related isocoumarin scaffolds strongly suggests its feasibility. Such a modification would allow for a two-step labeling approach. First, the alkyne- or azide-modified this compound ABP would be introduced into a biological system (e.g., cell lysate, living cells) to label its target proteases. Subsequently, a reporter molecule bearing the complementary functional group (an azide or alkyne, respectively) and a tag (e.g., a fluorophore or biotin) is added. The click reaction then selectively and efficiently attaches the reporter tag to the enzyme-bound ABP, enabling visualization or enrichment of the targeted enzymes.
Selectivity Profiling in Proteomes
A critical aspect of inhibitor and ABP development is the characterization of their selectivity across the entire proteome. The introduction of the 7-guanidino group is intended to confer selectivity for trypsin-like serine proteases. However, off-target interactions are always a possibility and require thorough investigation.
Modern chemical proteomics workflows, often in conjunction with mass spectrometry, are employed to assess the selectivity of probes like this compound. In a typical experiment, a cell or tissue lysate is treated with the ABP, and the labeled proteins are then enriched (e.g., using a biotin tag on the probe and streptavidin beads) and identified by mass spectrometry. By quantifying the enrichment of various proteins, a comprehensive profile of the probe's targets and off-targets can be generated. While a detailed proteome-wide selectivity profile for this compound is not extensively documented in publicly available literature, the general class of 7-substituted-4-chloroisocoumarins has been shown to be potent inhibitors of various serine proteases. The specific substitution at the 7-position is a key determinant of their selectivity.
In Vitro Enzymatic Evaluation Techniques
The inhibitory potency of compounds like this compound is quantified using in vitro enzymatic assays. These techniques are essential for determining the compound's efficacy and mechanism of action. A common method involves monitoring the residual activity of a target enzyme after incubation with the inhibitor.
A key parameter determined in these studies is the second-order rate constant of inactivation, often expressed as kobs/[I], where kobs is the observed pseudo-first-order rate constant of inactivation at a given inhibitor concentration [I]. This value provides a measure of the inhibitor's efficiency. For mechanism-based inhibitors like isocoumarins, which form a covalent bond with the enzyme, this kinetic analysis is particularly informative.
For instance, studies on related 3-alkoxy-4-chloro-7-guanidinoisocoumarins have demonstrated their inhibitory activity against complement serine proteases. The table below summarizes the inhibition constants for some of these related compounds against various proteases.
| Compound | Target Protease | kobs/[I] (M⁻¹s⁻¹) |
| 4-chloro-7-guanidino-3-methoxyisocoumarin | Factor D | 250 |
| 4-chloro-7-guanidino-3-methoxyisocoumarin | Factor B | 290 |
| 4-chloro-3-(3-isothiureidopropoxy)isocoumarin | C1r | 6,600 |
| 4-chloro-3-(3-isothiureidopropoxy)isocoumarin | C1s | 130,000 |
This table presents data for compounds structurally related to this compound to illustrate the typical range of inhibitory potencies observed for this class of compounds.
Research has shown that this compound itself is an inhibitor of the activation of the alternative and, to a lesser extent, the classical complement pathways in serum. This indicates its ability to modulate the activity of the serine proteases central to these important immunological cascades.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Chloro-3-ethoxy-7-guanidinoisocoumarin?
The synthesis involves substituting key functional groups on the isocoumarin scaffold. For example, 7-hydroxycoumarin derivatives can be synthesized via reactions with phosphorus oxychloride and guanidine, followed by ethoxylation at the 3-position. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products . Structural confirmation requires techniques like NMR and mass spectrometry, with purity assessed via HPLC .
Q. How can researchers assay the inhibitory activity of this compound against elastases?
A spectrofluorescent assay using fluorogenic elastase substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) is common. Measure the decrease in enzymatic activity by monitoring fluorescence emission at 460 nm (excitation: 380 nm) over time. Calculate inhibition constants () using pseudo-first-order kinetics under varying inhibitor concentrations .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
X-ray crystallography provides definitive structural confirmation, as demonstrated in porcine pancreatic elastase (PPE) inhibitor complexes . Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. Thermal stability can be evaluated using differential scanning calorimetry (DSC) .
Q. What safety protocols are essential when handling this compound in the lab?
Use fume hoods and personal protective equipment (PPE) due to potential reactivity of chloro and guanidino groups. Follow institutional guidelines for waste disposal, as halogenated compounds may require specialized treatment. Material Safety Data Sheets (MSDS) for analogous isocoumarins recommend avoiding inhalation and skin contact .
Advanced Research Questions
Q. How does molecular modeling guide the design of elastase inhibitors based on this compound?
Molecular docking and dynamics simulations predict binding interactions with the elastase active site. For example, the guanidino group forms hydrogen bonds with Thr-41 in PPE, while the 3-ethoxy group optimizes S1 pocket occupancy. Iterative modeling of 7-substituents (e.g., tert-butylureido) can enhance inhibition potency by targeting hydrophobic subpockets .
Q. How can researchers resolve contradictions in structural data between acyl-enzyme complexes?
Discrepancies (e.g., chlorine retention vs. acetoxy substitution in different studies) require cross-validation via complementary methods. Compare X-ray crystallography data with kinetic inhibition profiles () and mass spectrometry to confirm covalent adduct formation. Replicate experiments at varying pH to assess hydrolytic stability .
Q. What explains the pH-dependent mechanism shift from histidine alkylation to acyl enzyme formation?
At pH 7.5, the compound may generate a quinone imine methide intermediate, alkylating His-57. At pH 5.0, acylation dominates due to protonation of the catalytic histidine, stabilizing the acyl-enzyme complex. Validate this using pH-controlled kinetic assays and LC-MS/MS analysis of enzyme-inhibitor adducts .
Q. Which statistical methods are appropriate for analyzing inhibition kinetics data?
Nonlinear regression (e.g., GraphPad Prism) fits time-dependent activity curves to determine . Compare inhibitors using ANOVA with Tukey’s post-hoc test. For IC values, use log-dose response models. Report confidence intervals and values to assess fit quality .
Q. How can crystallographic data be validated against kinetic parameters?
Correlate the binding mode observed in crystal structures (e.g., acyl-enzyme torsion angles) with kinetic efficiency (). If structural data suggest suboptimal active-site interactions, but inhibition is strong, investigate alternative mechanisms (e.g., allosteric effects) via mutagenesis studies .
Q. What strategies optimize substituent variation in 7-position derivatives for enhanced selectivity?
Structure-activity relationship (SAR) studies should prioritize substituents that complement the target enzyme’s subsites. For elastases, bulky hydrophobic groups (e.g., tert-butylureido) improve affinity. Use free-energy perturbation (FEP) calculations to predict binding ΔG changes. Validate with enzymatic assays and selectivity profiling against serine proteases (e.g., trypsin, chymotrypsin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
